molecular formula C13H21N3O3 B2586129 3-(1-((Tetrahydrofuran-3-yl)methyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2325080-78-0

3-(1-((Tetrahydrofuran-3-yl)methyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2586129
CAS RN: 2325080-78-0
M. Wt: 267.329
InChI Key: RXRUMPNSBDQOAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives is a significant area of research in modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Unfortunately, specific synthesis methods for “3-(1-((Tetrahydrofuran-3-yl)methyl)piperidin-4-yl)imidazolidine-2,4-dione” are not available in the retrieved data.

Scientific Research Applications

Synthesis Techniques

  • Oxidative C-N Bond Formation : The compound is used in the synthesis of complex imidazopyridines or imidazopyrimidines, achieved through carbon tetrabromide mediated oxidative carbon-nitrogen bond formation under mild, metal-free conditions (Huo et al., 2016).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Imidazolidine-2,4-dione derivatives have shown promising results in in vitro studies for antibacterial and antifungal activities. These compounds, particularly those with a thiazolidine-2,4-dione structure, have demonstrated good activity against gram-positive bacteria and excellent antifungal activity (Prakash et al., 2011).

Chemosensitization

  • Improving Antibiotic Efficacy : Certain derivatives, such as piperazine derivatives of 5-arylideneimidazolidine-2,4-dione, are evaluated for their ability to enhance the effectiveness of antibiotics in Gram-positive Staphylococcus aureus, including methicillin-resistant strains. These compounds show potential in restoring antibiotic efficacy in resistant bacterial strains (Matys et al., 2015).

Chemical Structure and Analysis

  • Structural Analysis : The crystal structure and spatial arrangement of molecules like 3-amino-5-methyl-5-(4-pyridyl)imidazolidine-2,4-dione, a compound related to the one , have been determined, providing insights into their molecular interactions and potential applications (Varbanov et al., 2009).

Potential Medical Applications

  • Hypoglycemic Activity : Imidazopyridine thiazolidine-2,4-diones, structurally similar to the queried compound, have been explored for their hypoglycemic activities. These studies are significant for developing new treatments for conditions like diabetes (Minoru et al., 2000).

  • Anticancer Activity : Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, which are structurally related, have been synthesized and evaluated for their anticancer activities. Such studies are crucial in the search for new anticancer agents (Kumar et al., 2013).

properties

IUPAC Name

3-[1-(oxolan-3-ylmethyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c17-12-7-14-13(18)16(12)11-1-4-15(5-2-11)8-10-3-6-19-9-10/h10-11H,1-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRUMPNSBDQOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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